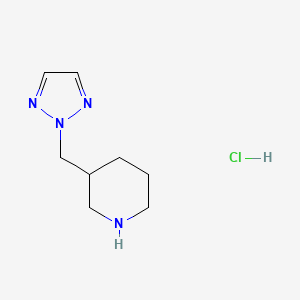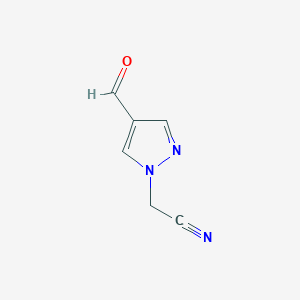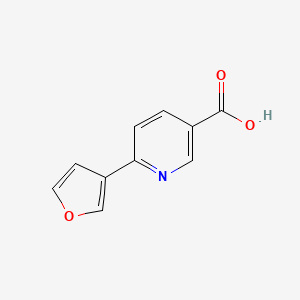
6-(Furan-3-yl)nicotinic acid
Übersicht
Beschreibung
6-(Furan-3-yl)nicotinic acid, also known as FNA, is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. It belongs to the class of compounds known as furan platform chemicals (FPCs), which are directly available from biomass .
Synthesis Analysis
The synthesis of furan compounds, including 6-(Furan-3-yl)nicotinic acid, has been a subject of recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .Chemical Reactions Analysis
Furan platform chemicals (FPCs) can be economically synthesized from biomass . The manufacture and uses of FPCs have been discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Furan-3-yl)nicotinic acid include its molecular formula (C10H7NO3) and molecular weight (189.17 g/mol).Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Derivatives Synthesis and Antiprotozoal Activity : Research has shown that derivatives of 6-(Furan-3-yl)nicotinic acid, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have been synthesized and evaluated for antiprotozoal activity. These compounds displayed significant in vitro activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, with some derivatives curative in an in vivo mouse model for trypanosomiasis at low oral dosages, indicating potential applications in treating parasitic infections (Ismail et al., 2003).
Antimicrobial and Antioxidant Properties : The chemical modification of 6-(Furan-3-yl)nicotinic acid has led to the creation of compounds with notable antimicrobial and antioxidant properties. For example, 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showed promising in vitro antimicrobial activity against various bacterial and fungal species, highlighting its utility in developing new antimicrobial agents (Patel & Shaikh, 2010).
Receptor Interaction Studies
- GPR109A Receptor Activation and Anti-Lipolytic Effect : Nicotinic acid analogs, including those related to 6-(Furan-3-yl)nicotinic acid, have been investigated for their ability to activate the GPR109A receptor, which mediates the anti-lipolytic effect of nicotinic acid in adipose tissue. This receptor interaction is crucial for understanding the drug's mechanism in treating dyslipidemia and its potential role in managing metabolic diseases (Tunaru et al., 2003).
Chemical Properties and Catalysis
- Catalytic Activities and Synthesis Processes : The compound's role in catalytic systems has been explored, demonstrating its utility in synthesizing various chemical products. For instance, copper(I) complexes involving 6-(Furan-3-yl)nicotinic acid derivatives have shown to be highly effective in catalyzing N-arylation reactions, offering a pathway to synthesize complex organic molecules with efficiency and selectivity (Liu et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(furan-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDISKNONWNBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-3-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
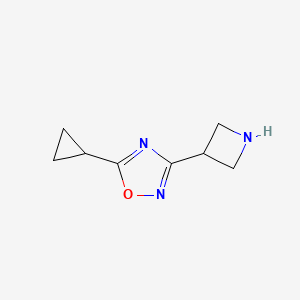
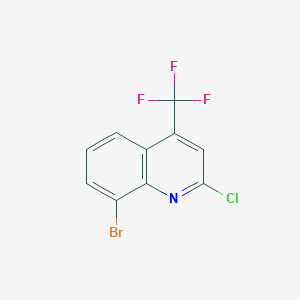
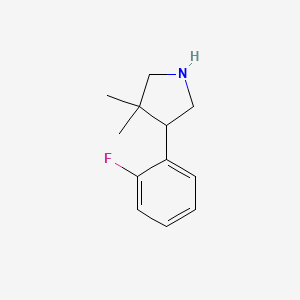
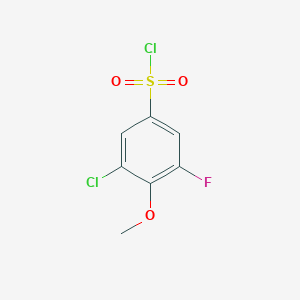
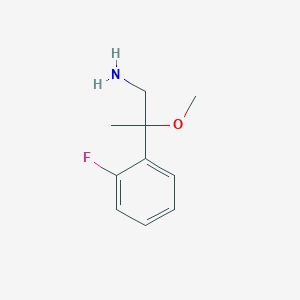
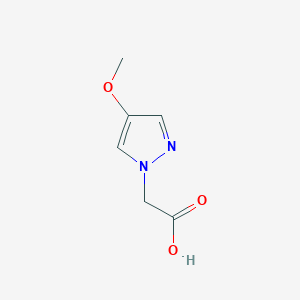
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
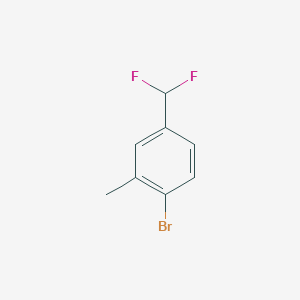
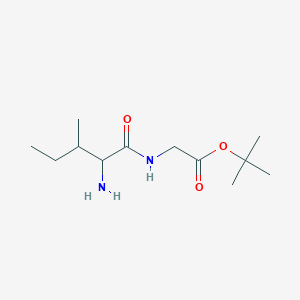
![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)
